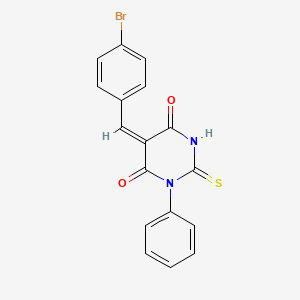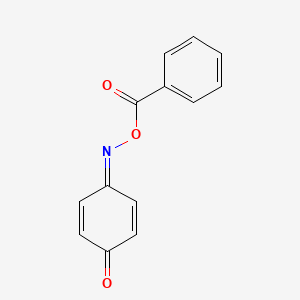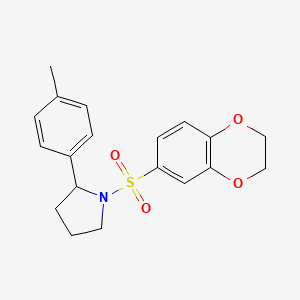
5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as BBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBP is a heterocyclic organic compound that contains a pyrimidine ring and a thioxo group. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and dimethyl sulfoxide. BBP is a versatile compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its ability to selectively bind to DNA and induce changes in DNA structure and conformation. This results in the inhibition of DNA replication and the induction of apoptosis in cancer cells. 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to inhibit the activity of certain enzymes involved in the metabolism of cancer cells, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have several biochemical and physiological effects. It has been shown to selectively bind to DNA, leading to changes in DNA structure and conformation. 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to inhibit the activity of certain enzymes involved in the metabolism of cancer cells, leading to the inhibition of cancer cell growth. Additionally, 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to induce apoptosis in cancer cells, leading to the programmed death of these cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its versatility in scientific research. It can be used as a fluorescent probe for the detection of DNA, as well as a potential treatment for cancer. Additionally, 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a relatively simple compound to synthesize, making it readily available for use in laboratory experiments. However, one of the limitations of 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its potential toxicity. 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have cytotoxic effects on certain cell lines, and its use in laboratory experiments should be carefully monitored.
Orientations Futures
There are several future directions for the study of 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One potential area of research involves the development of new fluorescent probes based on the structure of 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. These probes could be used for the detection of other biomolecules, such as proteins and lipids. Another area of research involves the development of new cancer treatments based on the structure of 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Researchers could explore the potential of modifying the structure of 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione to enhance its effectiveness as a cancer treatment. Additionally, the potential toxicity of 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione could be further studied to better understand its effects on different cell lines.
Méthodes De Synthèse
The synthesis of 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be achieved through several methods, including the reaction of 4-bromobenzaldehyde with thiourea in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with sodium hydroxide to form 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Another method involves the reaction of 4-bromobenzaldehyde with thiourea in ethanol and the subsequent addition of acetic anhydride to form 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The synthesis of 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a relatively simple process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in scientific research. One of the main areas of research involving 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its use as a fluorescent probe for the detection of DNA. 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to selectively bind to DNA and can be used to detect changes in DNA structure and conformation. 5-(4-bromobenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been studied for its potential applications in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propriétés
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2S/c18-12-8-6-11(7-9-12)10-14-15(21)19-17(23)20(16(14)22)13-4-2-1-3-5-13/h1-10H,(H,19,21,23)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWVGGPAJCNGCQ-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)C(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/C(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-bromophenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(4-bromobenzamide)](/img/structure/B4956922.png)
![2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methoxy-1-naphthyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4956929.png)
![5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4956935.png)
![8-(1-benzothien-2-ylmethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4956943.png)
![1-(2-chlorobenzyl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4956950.png)
![2-[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B4956952.png)
![methyl 2-{[(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4956964.png)
![4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4956968.png)


![2-ethoxy-4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4956988.png)

![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine](/img/structure/B4956998.png)